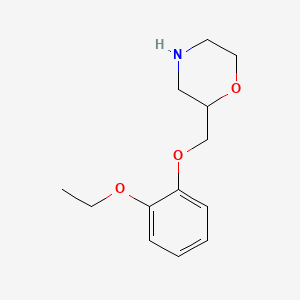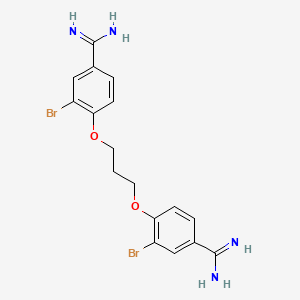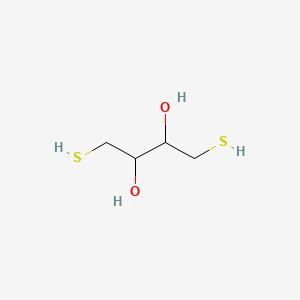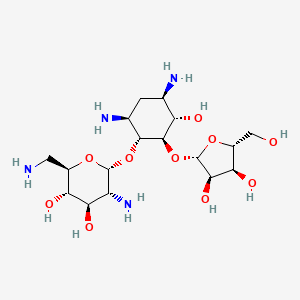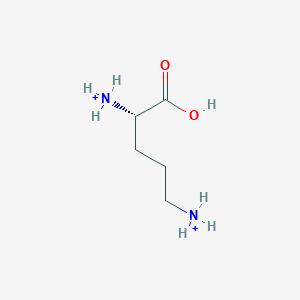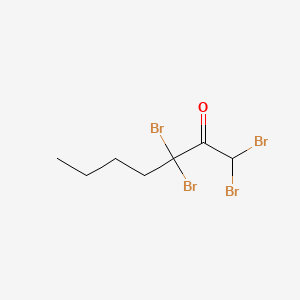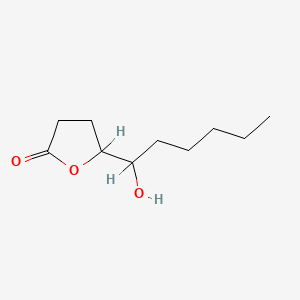
5-(1-Hydroxyhexyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Hydroxyhexyl)oxolan-2-one is a cyclic molecule that has been found to have various applications in scientific research. It is commonly referred to as HHO and is a chiral compound with a molecular weight of 172.23 g/mol. This molecule is of particular interest due to its unique structure and potential for use in various fields of research.
Mécanisme D'action
The mechanism of action of HHO is not fully understood. However, it is believed that the molecule interacts with chiral compounds in a manner that allows for the separation of enantiomers. This interaction is thought to occur through the formation of hydrogen bonds between the HHO molecule and the chiral compound.
Effets Biochimiques Et Physiologiques
HHO has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has a low level of toxicity when administered at high doses. It is also biodegradable and does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
HHO has several advantages for use in lab experiments. It is a chiral compound that is easy to synthesize and has a high level of purity. Additionally, it has a low level of toxicity and is biodegradable. However, HHO has some limitations for use in lab experiments. It is a relatively new compound and has not been extensively studied. Additionally, it is not readily available commercially, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research involving HHO. One potential area of research is the development of new synthetic methods for the production of HHO. Additionally, HHO could be further studied for its potential applications as a chiral solvent in various organic reactions. Further research could also be conducted to investigate the potential biomedical applications of HHO, such as drug delivery systems and other therapeutic applications.
Conclusion:
In conclusion, 5-(1-Hydroxyhexyl)oxolan-2-one is a cyclic molecule with various applications in scientific research. It is a chiral compound that can be synthesized through a simple and efficient process. HHO has been found to have potential applications as a chiral building block and solvent in various organic reactions. Further research is needed to fully understand the mechanism of action and potential biomedical applications of HHO.
Méthodes De Synthèse
HHO can be synthesized through a simple and efficient process involving the reaction of hexyl alcohol with succinic anhydride in the presence of a catalyst. This reaction results in the formation of HHO as a white crystalline solid with a melting point of 46-48 °C.
Applications De Recherche Scientifique
HHO has been found to have various applications in scientific research. It has been used as a chiral building block in the synthesis of various biologically active compounds. Additionally, HHO has been used as a chiral solvent in various organic reactions, including asymmetric hydrogenation and epoxidation.
Propriétés
IUPAC Name |
5-(1-hydroxyhexyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h8-9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWMAIDTZPLUGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1CCC(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007829 |
Source


|
| Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyhexyl)oxolan-2-one | |
CAS RN |
87877-77-8 |
Source


|
| Record name | 4,5-Dihydroxy-n-decanoic acid-4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087877778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

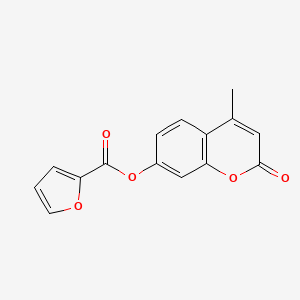
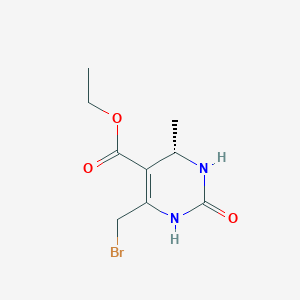

![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-chloroethyl)-N-methylphosphonamidic acid](/img/structure/B1201351.png)
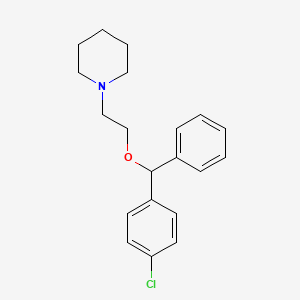
![3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1201354.png)
